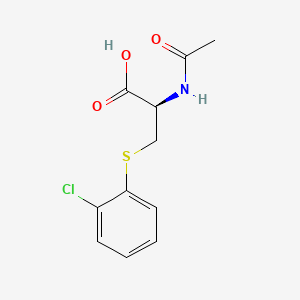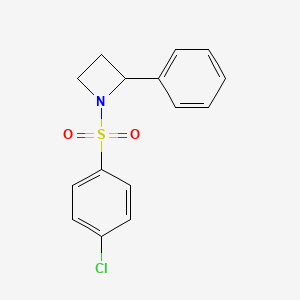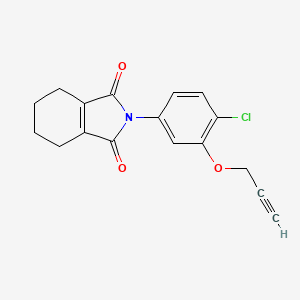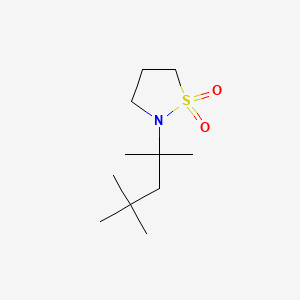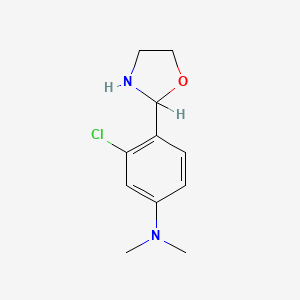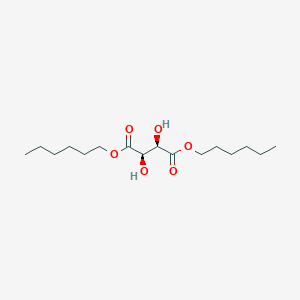
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate is an organic compound with the molecular formula C16H30O6 It is a diester of butanedioic acid (succinic acid) and hexanol The compound is characterized by its two chiral centers at the 2 and 3 positions, making it a stereoisomer with specific (2R,3R) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihexyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.
Reduction: Reduction of the ester groups can produce diols.
Substitution: Substitution reactions can result in the formation of amides, thioesters, or other derivatives.
Applications De Recherche Scientifique
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism by which Dihexyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of chiral centers allows for specific interactions with chiral environments, which can be crucial in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihexyl (2S,3S)-2,3-dihydroxybutanedioate: The enantiomer of the compound with (2S,3S) configuration.
Dihexyl (2R,3S)-2,3-dihydroxybutanedioate: A diastereomer with different spatial arrangement of the hydroxyl groups.
Dihexyl (2S,3R)-2,3-dihydroxybutanedioate: Another diastereomer with a unique configuration.
Uniqueness
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific (2R,3R) configuration, which imparts distinct chemical and physical properties. This stereoisomerism can lead to different reactivity and interactions compared to its enantiomers and diastereomers, making it valuable in applications requiring precise chiral recognition.
Propriétés
Numéro CAS |
76414-29-4 |
|---|---|
Formule moléculaire |
C16H30O6 |
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
dihexyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C16H30O6/c1-3-5-7-9-11-21-15(19)13(17)14(18)16(20)22-12-10-8-6-4-2/h13-14,17-18H,3-12H2,1-2H3/t13-,14-/m1/s1 |
Clé InChI |
WCMMKSYUPQLQKB-ZIAGYGMSSA-N |
SMILES isomérique |
CCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCC)O)O |
SMILES canonique |
CCCCCCOC(=O)C(C(C(=O)OCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


